molecular formula C10H10 B100206 4a,8a-Dihydronaphthalene CAS No. 18221-40-4

4a,8a-Dihydronaphthalene

Cat. No. B100206
CAS RN: 18221-40-4
M. Wt: 130.19 g/mol
InChI Key: VWKKDGVKAXUQEB-UHFFFAOYSA-N
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Description

4a,8a-Dihydronaphthalene is a chemical compound that belongs to the class of bicyclic organic compounds. This compound is widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

Electrocyclization Mechanisms

Research on the electrocyclization mechanisms of [10]annulene to yield 4a,8a-dihydronaphthalene has provided insights into the quantum-chemical methods of cyclization. The studies have explored configurations leading to both trans- and cis-4a,8a-dihydronaphthalene, aligning with experimental results and confirming the configurations assigned by Masamune et al. This research highlights the importance of understanding molecular transformations in organic synthesis and material science (Palmeiro & Castaño, 2021).

Synthesis of 1,2-Dihydronaphthalenes

The diastereo- and enantioselective synthesis of 1,2-dihydronaphthalenes through N-heterocyclic carbene-catalyzed cascade annulation reactions showcases an innovative approach to creating molecules with significant medicinal and synthetic utility. This method allows for the generation of dihydronaphthalenes with high yield, demonstrating the evolving field of asymmetric catalysis in organic chemistry (Perveen et al., 2017).

Cytotoxic Agents Against Cancer Cells

The synthesis of dihydronaphthalene derivatives for potential use as cytotoxic agents against MCF-7 human cancer cells represents a significant application in the development of new anticancer drugs. This research outlines the process of creating novel compounds with potent cytotoxic activities, emphasizing the role of dihydronaphthalene derivatives in cancer treatment (Ahmed et al., 2020).

properties

CAS RN

18221-40-4

Product Name

4a,8a-Dihydronaphthalene

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

4a,8a-dihydronaphthalene

InChI

InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-10H

InChI Key

VWKKDGVKAXUQEB-UHFFFAOYSA-N

SMILES

C1=CC2C=CC=CC2C=C1

Canonical SMILES

C1=CC2C=CC=CC2C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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